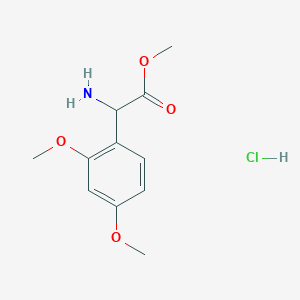

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride

CAS No.: 1607016-34-1

Cat. No.: VC2867731

Molecular Formula: C11H16ClNO4

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1607016-34-1 |

|---|---|

| Molecular Formula | C11H16ClNO4 |

| Molecular Weight | 261.7 g/mol |

| IUPAC Name | methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H |

| Standard InChI Key | UFHFDSXVNNQTQO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl |

Introduction

Chemical Properties and Structure

Basic Information

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is a phenylacetate derivative characterized by amino and methoxy groups on the phenyl ring. It has garnered attention in chemical and pharmaceutical research due to its distinct structural features and potential biological activities.

Table 1: Physical and Chemical Properties

Structural Characteristics

The compound features a phenylacetate backbone with two methoxy groups positioned at the 2 and 4 positions on the phenyl ring. Its structure includes an amino group at the alpha position to the ester functionality, with the compound existing in the hydrochloride salt form .

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)OC |

| InChI | InChI=1S/C11H15NO4/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 |

| InChIKey | YGIBRNUUKOXIKP-UHFFFAOYSA-N |

Spectroscopic Properties

The compound's structural characteristics can be further elucidated through various spectroscopic techniques. Mass spectrometry data reveals distinctive fragmentation patterns that assist in its identification and purity assessment.

Table 3: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 226.10739 | 149.0 |

| [M+Na]+ | 248.08933 | 159.2 |

| [M+NH4]+ | 243.13393 | 155.4 |

| [M+K]+ | 264.06327 | 155.3 |

| [M-H]- | 224.09283 | 149.7 |

| [M+Na-2H]- | 246.07478 | 153.3 |

| [M]+ | 225.09956 | 150.3 |

| [M]- | 225.10066 | 150.3 |

Synthesis Methods

Reaction Conditions

The synthesis reactions are often conducted under reflux conditions in solvents such as methanol or ethanol. These controlled conditions ensure optimal reaction rates and product yields. The specific reaction parameters may vary depending on the scale and desired purity of the final product.

Industrial Production Methods

Mechanism of Action and Biological Activity

Molecular Interactions

The biological activity of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride stems from its ability to interact with specific molecular targets within biological systems. The compound's mechanism of action involves several key interactions:

-

The amino group can form hydrogen bonds with enzymes or receptors

-

The methoxy groups contribute to hydrophobic interactions within biological environments

-

These structural features enable the compound to modulate enzyme activity or alter signal transduction pathways within cells

Research Applications

Applications in Medicinal Chemistry

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride finds significant applications in medicinal chemistry research. Its unique structural features make it valuable for:

-

Structure-activity relationship studies

-

Development of novel therapeutic agents

-

Investigation of biochemical pathways relevant to disease states

Pharmaceutical Research

In pharmaceutical research, the compound serves as:

-

A building block for synthesizing more complex bioactive molecules

-

A scaffold for developing novel drug candidates

-

A tool for studying drug-receptor interactions

Specific Research Areas

The compound has demonstrated particular value in research focused on:

-

Antimicrobial agents development

-

Cancer research and the development of potential anticancer therapies

-

Enzyme inhibition studies

Current Research Status

Future Research Directions

Ongoing research continues to explore the full potential of this compound. Future studies may focus on:

-

Optimization of synthesis methods to improve yield and purity

-

Detailed investigation of structure-activity relationships

-

Development of derivatives with enhanced biological activities

-

Exploration of additional therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume